molecular formula C15H18O3 B1323845 trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-71-7

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1323845
CAS No.: 733742-71-7
M. Wt: 246.3 g/mol
InChI Key: QSSIEUMRWFFUAB-CHWSQXEVSA-N
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Description

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a meta-substituted methylbenzoyl group at the trans-2 position of the cyclohexane ring. The trans-configuration ensures distinct spatial orientation of functional groups, which is critical for binding specificity and activity .

Properties

IUPAC Name

(1R,2R)-2-(3-methylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-5-4-6-11(9-10)14(16)12-7-2-3-8-13(12)15(17)18/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,17,18)/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSIEUMRWFFUAB-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196706
Record name rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

733742-71-7
Record name rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=733742-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-(3-Methylbenzoyl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of cyclohexane with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction forms the intermediate 3-methylbenzoylcyclohexane.

    Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate (KMnO4) to introduce the carboxylic acid group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the benzoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products:

Scientific Research Applications

Pharmaceutical Applications

A. Synthesis of Active Pharmaceutical Ingredients (APIs)
trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of several APIs. Its structural framework allows for the modification and development of novel drug candidates, particularly those targeting specific biological pathways.

  • Example Case Study : The compound has been utilized in the synthesis of Janus kinase inhibitors, which are crucial for treating autoimmune diseases. The use of this compound facilitates the creation of complex molecules with enhanced bioactivity and selectivity .

B. Anticancer Agents
The compound has shown potential in the development of anticancer therapeutics by acting as a precursor for compounds that inhibit key enzymes involved in cancer progression.

  • Data Table: Anticancer Compounds Derived from this compound
Compound NameMechanism of ActionReference
Janus Kinase InhibitorInhibits signaling pathways
AKR1C1 and AKR1C3 InhibitorTargets hormone-dependent cancers

Synthetic Chemistry

A. Transannular Functionalization
Recent advancements have demonstrated that this compound can be employed in transannular C–H functionalization reactions. This method allows for the efficient arylation of cycloalkane carboxylic acids, leading to products with high regioselectivity and yield.

  • Example Case Study : A study highlighted the use of this compound in a one-step synthesis protocol to create biologically active small molecules, significantly reducing the number of synthetic steps required compared to traditional methods .

B. Intermediates for Liquid Crystals
The compound can also serve as an intermediate in the production of liquid crystals, which are essential in various electronic applications.

  • Data Table: Applications of this compound in Liquid Crystals
Application TypeDescriptionReference
Liquid Crystal DisplaysUsed as a precursor for liquid crystal materials
PesticidesIntermediate for agrochemical formulations

Material Science

The structural properties of this compound make it a candidate for developing new materials with tailored properties. Its derivatives are being explored for their potential use in polymers and other advanced materials.

Mechanism of Action

The mechanism of action of trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

The benzoyl group's substituent type and position significantly influence electronic, steric, and binding properties. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Findings
trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid Cl (para) C14H15ClO3 266.72 Diastereomers showed >100-fold potency difference in protease inhibition .
trans-2-(3-Methoxybenzoyl)cyclohexane-1-carboxylic acid OCH3 (meta) C15H18O4 274.30 Methoxy group enhances solubility; used in nonlinear optical (NLO) studies .
trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic acid SCH3 (ortho) C15H18O3S 278.37 Sulfur atom may facilitate metal coordination or redox activity .
trans-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CH3 (ortho, meta) C16H20O3 260.33 Steric bulk reduces enzymatic activity but improves thermal stability .
trans-2-(4-Thiomethylbenzoyl)cyclohexane-1-carboxylic acid SCH3 (para) C15H18O3S 278.37 Para-thiomethyl enhances hydrophobic interactions in enzyme binding .

Key Trends :

  • Electron-withdrawing groups (e.g., Cl at para in ) improve binding affinity to proteases.
  • Methoxy groups (e.g., meta-OCH3 in ) increase solubility and are favored in materials science.
  • Sulfur-containing substituents (e.g., SCH3 in ) enable diverse interactions, including metal coordination or hydrophobic binding.

Ring System Modifications

Cyclohexane vs. Cyclopentane Core
  • trans-2-(3-Methylbenzoyl)cyclopentane-1-carboxylic acid (C14H16O3, MW 232.27):
    • Smaller cyclopentane ring increases ring strain but enhances conformational rigidity.
    • Reduced steric hindrance may improve diffusion across biological membranes .
Cyclohexane Derivatives with Alternative Functional Groups
  • 4-((3-Benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) :
    • Acylthiourea group introduces hydrogen-bonding capacity, useful in crystal engineering .
  • 4-{[(Naphthalen-2-yl)sulfonylamino]methyl}cyclohexanecarboxylic acid: Sulfonamide group enables metal ion complexation and stable crystal packing .

Biological Activity

trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid is a compound of significant interest in medicinal and organic chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a 3-methylbenzoyl group and a carboxylic acid functional group. This structure contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding of this compound can modulate enzymatic activities, leading to various therapeutic effects. For instance, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways relevant to disease states.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For example, research has shown that such compounds can inhibit the growth of cancer cells by inducing apoptosis or cell cycle arrest .

Table 1: Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
Study AMCF-7 (Breast Cancer)15Induces apoptosis
Study BHeLa (Cervical Cancer)20Cell cycle arrest

2. Cholinesterase Inhibition

This compound has been evaluated for its potential as a cholinesterase inhibitor, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that it may effectively inhibit acetylcholinesterase (AChE) activity, thereby enhancing cholinergic transmission in the brain .

Table 2: Cholinesterase Inhibition Data

CompoundAChE IC50 (µM)BChE IC50 (µM)
This compound1825
Galantamine (Control)510

3. Anti-inflammatory Effects

In addition to its anticancer and cholinesterase inhibitory properties, this compound has shown potential anti-inflammatory effects in vitro. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in activated macrophages.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy
In a controlled study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that the compound's mechanism involved apoptosis induction via mitochondrial pathways.

Case Study 2: Neuroprotective Properties
A study assessing the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells revealed that it significantly improved cell viability under oxidative stress conditions, suggesting its potential role in protecting neuronal cells from degeneration.

Q & A

Q. What are the recommended synthetic routes for trans-2-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid?

A common method involves coupling 3-methylbenzoyl chloride with a cyclohexane-1-carboxylic acid derivative. For stereochemical control, carbodiimide-based coupling agents (e.g., EDCI) with catalytic DMAP in a DCM/DMF solvent system are used under inert conditions. Post-synthesis, the trans configuration is confirmed via NMR (e.g., coupling constants in 1^1H-NMR) and chiral HPLC .

Q. How is the stereochemical integrity of the trans isomer validated?

Chiral chromatography (e.g., using amylose-based columns) and nuclear Overhauser effect (NOE) experiments in NMR are critical. For example, NOE interactions between the benzoyl group and cyclohexane protons can distinguish trans from cis configurations. X-ray crystallography may also resolve ambiguities in solid-state structures .

Q. What safety protocols are advised for handling this compound?

Refer to safety data sheets (SDS) for similar cyclohexane derivatives: use PPE (gloves, goggles), work in a fume hood, and store in airtight containers at 2–8°C. Avoid inhalation/contact, as aromatic ketones may irritate mucous membranes .

Q. Which analytical techniques are essential for purity assessment?

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (LC-MS) are standard. Purity >95% is typically required for biological assays. Residual solvents (e.g., DMF) should be quantified via GC-MS .

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing diastereomer formation?

Systematic optimization of reaction parameters is key:

ParameterTested RangeOptimal ValueYield Improvement
Temperature (°C)0–251015%
EDCI Equiv.1.0–1.51.210%
DMAP Loading (%)5–201012%
Lower temperatures reduce racemization, while excess EDCI improves coupling efficiency. In situ FTIR monitoring can track carbonyl intermediate formation .

Q. How to resolve contradictions in reported solubility data across studies?

Conduct a meta-analysis of solvent systems (e.g., DMSO, ethanol) using controlled pH and temperature. For example:

SolventpHSolubility (mg/mL)Method
DMSO7.025.3 ± 1.2Nephelometry
Ethanol7.08.7 ± 0.5Gravimetric
Discrepancies often arise from impurities or measurement techniques. Standardize protocols using USP guidelines .

Q. What strategies are effective for studying metabolic pathways of this compound?

Use 14^{14}C-labeled analogs in in vitro hepatocyte assays followed by LC-MS/MS to identify phase I/II metabolites. For example, hydroxylation at the cyclohexane ring or glucuronidation of the carboxylic acid group are likely pathways. Compare results with in silico predictions (e.g., Schrödinger’s Metabolite) .

Q. How does the compound’s stability vary under physiological conditions?

Accelerated stability studies (40°C/75% RH for 6 months) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) reveal degradation kinetics. The carboxylic acid group is prone to esterification in acidic media, while the benzoyl moiety is stable. Monitor via UPLC-UV at 254 nm .

Q. What computational methods predict biological target interactions?

Molecular docking (AutoDock Vina) against cyclooxygenase-2 (COX-2) or PPARγ, leveraging the benzoyl group’s hydrophobic interactions. Validate with SPR binding assays. QSAR models can prioritize derivatives for anti-inflammatory testing .

Methodological Notes

  • Stereochemical Confirmation : Always cross-validate trans configuration using both NMR (e.g., 3JHH^3J_{HH} values) and chiral separations to avoid false assignments .
  • Data Reproducibility : Document solvent lot numbers and humidity levels, as trace water can hydrolyze EDCI, reducing coupling efficiency .
  • Contradiction Mitigation : Use orthogonal assays (e.g., NMR + HPLC) for critical parameters like purity or stereochemistry .

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